molecular formula C7H11NO2S B2560597 (2R,4S)-2-Methyl-1,1-dioxothiane-4-carbonitrile CAS No. 2305202-76-8

(2R,4S)-2-Methyl-1,1-dioxothiane-4-carbonitrile

Cat. No. B2560597
CAS RN: 2305202-76-8
M. Wt: 173.23
InChI Key: UCMMRHNCXXSEEK-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R,4S)-2-Methyl-1,1-dioxothiane-4-carbonitrile” is a chemical compound with the molecular formula C7H11NO2S . It is listed in various chemical databases and is available for purchase from several suppliers.


Molecular Structure Analysis

The molecular structure of “this compound” can be found in chemical databases like PubChem . The compound has a molecular weight of 173.23.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in chemical databases like PubChem . For more detailed information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) provided by the supplier.

Scientific Research Applications

Radiosynthesis and PET Studies

  • Application: Radiosynthesis and PET (Positron Emission Tomographic) studies of RJR-2403, a nicotinic agonist, have been explored. This involves labeling with carbon-11 using [11C]methyl iodide, demonstrating the potential for diagnostic applications in neurology, particularly in cognitive disorders like Alzheimer's disease (Studenov et al., 2001).

Hemoglobin Oxygen Affinity Modifiers

  • Application: Certain derivatives have been studied for their ability to modulate the oxygen affinity of human hemoglobin. This research is significant for clinical or biological areas requiring oxygen supply management, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Spectroscopic Analysis and Organic Synthesis

  • Application: Research on compounds like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile shows their significance in organic synthesis, spectroscopic analysis, and the study of optical properties, which can be crucial for developing new materials and pharmaceuticals (Jukić et al., 2010).

Anticancer and Anti-inflammatory Properties

  • Application: Novel series of derivatives have been synthesized and evaluated for their anticancer potential against certain cancer cell lines, offering insights into the development of new therapeutic agents (Bhale et al., 2022).

Electrochemical Applications

  • Application: Studies on the pretreatment of glassy carbon electrodes with organic solvents show significant effects on electrode kinetics and adsorption, relevant for improving electrochemical sensors and devices (Ranganathan et al., 1999).

Analytical Chemistry

  • Application: Solid-state NMR and electronic structure calculations are used to analyze molecular structures in pharmaceutical solids. This approach is pivotal in understanding and controlling the properties of pharmaceutical compounds (Smith et al., 2006).

Insecticidal and Acaricidal Activities

  • Application: Novel 2-arylpyrrole derivatives have been investigated for their insecticidal and acaricidal activities, indicating potential use in agriculture and pest control (Liu et al., 2012).

properties

IUPAC Name

(2R,4S)-2-methyl-1,1-dioxothiane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-6-4-7(5-8)2-3-11(6,9)10/h6-7H,2-4H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMMRHNCXXSEEK-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCS1(=O)=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCS1(=O)=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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